Crystallography and Kinetic Stabilization of Calcium Dihydrogen Ditartrate and Associated Tartrate Salts
Crystallography and Kinetic Stabilization of Calcium Dihydrogen Ditartrate and Associated Tartrate Salts
Executive Summary
Calcium dihydrogen ditartrate (CAS No. 5743-33-9), frequently referred to as calcium bitartrate or calcium hydrogen tartrate, is a highly significant coordination compound utilized extensively as an acidity regulator (E354), a pharmaceutical excipient, and a texture modifier 1[1]. In industrial contexts—particularly in oenology and drug formulation—its spontaneous crystallization presents both a manufacturing challenge and a critical quality parameter. This whitepaper provides an in-depth analysis of the crystallographic structure, lattice parameters, and kinetic stabilization of the calcium tartrate system, distinguishing between the dihydrogen ditartrate stoichiometry and the widely characterized calcium tartrate tetrahydrate phase.
Chemical Identity & Molecular Geometry
The precipitation of calcium tartrate salts is highly pH-dependent, leading to distinct stoichiometric phases.
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Calcium Dihydrogen Ditartrate[Ca(HC₄H₄O₆)₂]: Formed predominantly at lower pH levels (pH < 3.5) where the hydrogen tartrate (bitartrate) anion is the dominant species. It features a 2:1 ratio of bitartrate ligands to calcium ions 2[2].
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Calcium Tartrate Tetrahydrate [CaC₄H₄O₆·4H₂O]: Formed at mildly acidic to neutral pH (pH 4.0–6.0) where the fully deprotonated tartrate anion chelates the Ca²⁺ ion. This is the most thermodynamically stable and crystallographically characterized phase in the calcium tartrate family 3[3].
In the solid state, the crystal lattice of the tetrahydrate is stabilized by a robust network of electrostatic interactions between the Ca²⁺ cations and the chiral (2R,3R)-tartrate anions, reinforced by extensive hydrogen bonding involving the water molecules 4[4].
Crystallographic Data & Lattice Parameters
High-resolution X-ray diffraction (XRD) studies confirm that calcium tartrate phases crystallize in the orthorhombic crystal system. The absolute configuration of the naturally occurring salt is unambiguously established in the
The table below summarizes the quantitative lattice parameters derived from modern single-crystal XRD and distinct gel-growth methodologies.
| Parameter | Calcium Tartrate Tetrahydrate (High-Res XRD) | Calcium Tartrate (Gel Growth Phase) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | ||
| a (Å) | 9.1587 (4) | 9.45900 |
| b (Å) | 9.5551 (4) | 6.46400 |
| c (Å) | 10.5041 (5) | 5.39600 |
| Volume (ų) | 919.24 (7) | 329.84 |
| Z (Molecules/Unit Cell) | 4 | - |
| Data Source | 3[3] | 5[5] |
Note: The significant volume contraction observed in the gel-grown phase suggests a lower hydration state or a specific bitartrate stoichiometry isolated under constrained diffusion kinetics.
Experimental Workflow: Single-Crystal Growth via Gel Diffusion
Causality & Rationale: Direct mixing of aqueous Ca²⁺ and tartrate solutions yields amorphous or microcrystalline powders due to high supersaturation and rapid nucleation kinetics. To resolve lattice parameters, researchers employ a single-diffusion silica gel technique5[5]. The gel matrix restricts ionic mobility, creating a diffusion-controlled environment that suppresses the nucleation rate and allows the growth of highly ordered, diamond-shaped single crystals.
Self-Validating Protocol for Gel Growth
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Gel Preparation: Prepare a sodium metasilicate solution of specific gravity 1.04 g/cm³.
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Acidification (Critical Step): Acidify the gel with 1.0 M tartaric acid until the pH reaches exactly 4.2 to 4.4 5[5]. Logic: If the pH drops below 3.0, the highly soluble bitartrate species dominates; if it exceeds 5.0, unwanted calcium hydroxide co-precipitation occurs 6[6].
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Gel Setting: Allow the gel to age and set for 48–72 hours at ambient temperature to establish a uniform porous network.
-
Supernatant Addition: Gently pour a 1.0 M calcium chloride (
) solution over the set gel. This acts as the feed solution. -
Diffusion & Harvesting: Allow the
ions to percolate through the gel for 3 to 4 weeks. Harvest the semitransparent crystals (approx. 5 x 4 x 3 mm) from a depth of 3–4 cm below the gel interface5[5].
Workflow for diffusion-controlled gel growth of calcium tartrate single crystals.
Mechanisms of Crystallization & Industrial Implications
In industrial fluid matrices (such as wine or pharmaceutical suspensions), the uncontrolled precipitation of calcium tartrate and calcium dihydrogen ditartrate is a major source of colloidal instability 7[7].
Unlike potassium hydrogen tartrate (KHT), the crystallization of calcium tartrate is characterized by a uniquely long induction period and is largely independent of temperature drops 8[8]. Consequently, traditional cold stabilization techniques fail to prevent its precipitation. To manage this, researchers deploy macromolecular inhibitors such as Sodium Carboxymethylcellulose (CMC) and Alginic Acid. These polyanionic polymers possess high zeta potentials (e.g., -49.3 mV) that allow them to complex with free
Kinetic pathway of calcium tartrate crystallization and points of macromolecular inhibition.
References
- Calcium Dihydrogen Ditartrate Properties - Ontosight AI.
- Buy calcium dihydrogen ditartrate from Dayang Chem - ECHEMI.
- Study of structural and physical properties of calcium tartrate crystals grown by single diffusion technique - Der Pharma Chemica.
- Revisiting a natural wine salt: calcium (2R,3R)- tartrate tetrahydrate - IUCr Journals.
- Revisiting a natural wine salt: calcium (2R,3R)-tartrate tetrahydrate - PMC - NIH.
- Efficiency of Alginic Acid, Sodium Carboxymethylcellulose, and Potassium Polyaspartate as Calcium Tartrate Stabilizers in Wines - ResearchGate.
- Tartaric stabilization of wine and the challenges in achieving calcium stability - infowine.com.
- Reaction schemes involving acids and bases, reactors containing spatially varying chemical composition gradients, and related systems and methods - Google Patents (JP7593643B2).
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. echemi.com [echemi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. JP7593643B2 - Reaction schemes involving acids and bases, reactors containing spatially varying chemical composition gradients, and related systems and methods - Google Patents [patents.google.com]
- 7. infowine.com [infowine.com]
- 8. researchgate.net [researchgate.net]
